molecular formula C15H21N3O B2840884 [(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine CAS No. 851453-19-5

[(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine

Cat. No.: B2840884
CAS No.: 851453-19-5
M. Wt: 259.353
InChI Key: PSIBKQPCZLPSCT-UHFFFAOYSA-N
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Description

[(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine is a chemical compound that features both an ethoxyphenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine typically involves the reaction of 4-ethoxybenzyl chloride with 3-(1H-imidazol-1-yl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

[(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The ethoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • [(4-methoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine
  • [(4-chlorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine
  • [(4-bromophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine

Uniqueness

[(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-2-19-15-6-4-14(5-7-15)12-16-8-3-10-18-11-9-17-13-18/h4-7,9,11,13,16H,2-3,8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIBKQPCZLPSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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